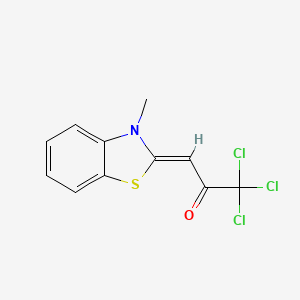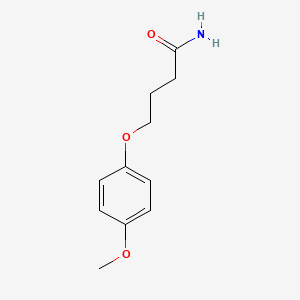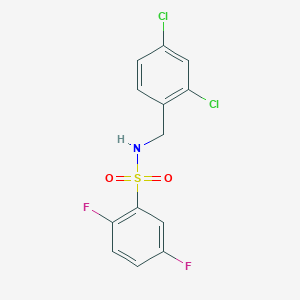
1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone
Descripción general
Descripción
1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone, also known as MMB or MMBI, is a synthetic compound that has been widely used in scientific research, particularly in the field of medicine and pharmacology. This compound is known for its unique chemical structure, which makes it highly effective in various laboratory experiments.
Mecanismo De Acción
1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone exerts its effects by scavenging free radicals and inhibiting the production of ROS. It has been shown to inhibit the activity of various enzymes that are involved in the production of ROS, such as NADPH oxidase and xanthine oxidase. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses in the body. By activating this pathway, this compound increases the production of endogenous antioxidants and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. This compound has also been shown to improve glucose metabolism and insulin sensitivity in preclinical studies. Furthermore, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone in laboratory experiments has several advantages. It is a highly stable and potent compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Furthermore, the effects of this compound may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for the use of 1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone in scientific research. One potential area of research is the use of this compound as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative diseases, and diabetes. Another potential area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Finally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different biochemical pathways in the body.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used in scientific research. It has unique chemical properties that make it highly effective in various laboratory experiments. This compound has been shown to have several biochemical and physiological effects in the body and may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone has been extensively used in scientific research due to its unique chemical properties. It has been used in various laboratory experiments to study the mechanism of action of different drugs and their effects on the body. This compound has been particularly useful in the study of the role of reactive oxygen species (ROS) in the development of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a potent antioxidant and anti-inflammatory agent in various preclinical studies.
Propiedades
IUPAC Name |
(3Z)-1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NOS/c1-15-7-4-2-3-5-8(7)17-10(15)6-9(16)11(12,13)14/h2-6H,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBBCFLGJUOFIN-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4678559.png)


![4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4678576.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4678579.png)
![5-({[3-(dimethylamino)propyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4678581.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B4678585.png)

![4-[5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4678598.png)
![N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4678601.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-phenylacetamide](/img/structure/B4678614.png)